

Application Note: Measuring 5-oxo-LTB4 Production in Cell Culture Supernatants

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Compound of Interest

Compound Name: 5-oxo Leukotriene B4

Cat. No.: B15555528

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Audience: Researchers, scientists, and drug development professionals.

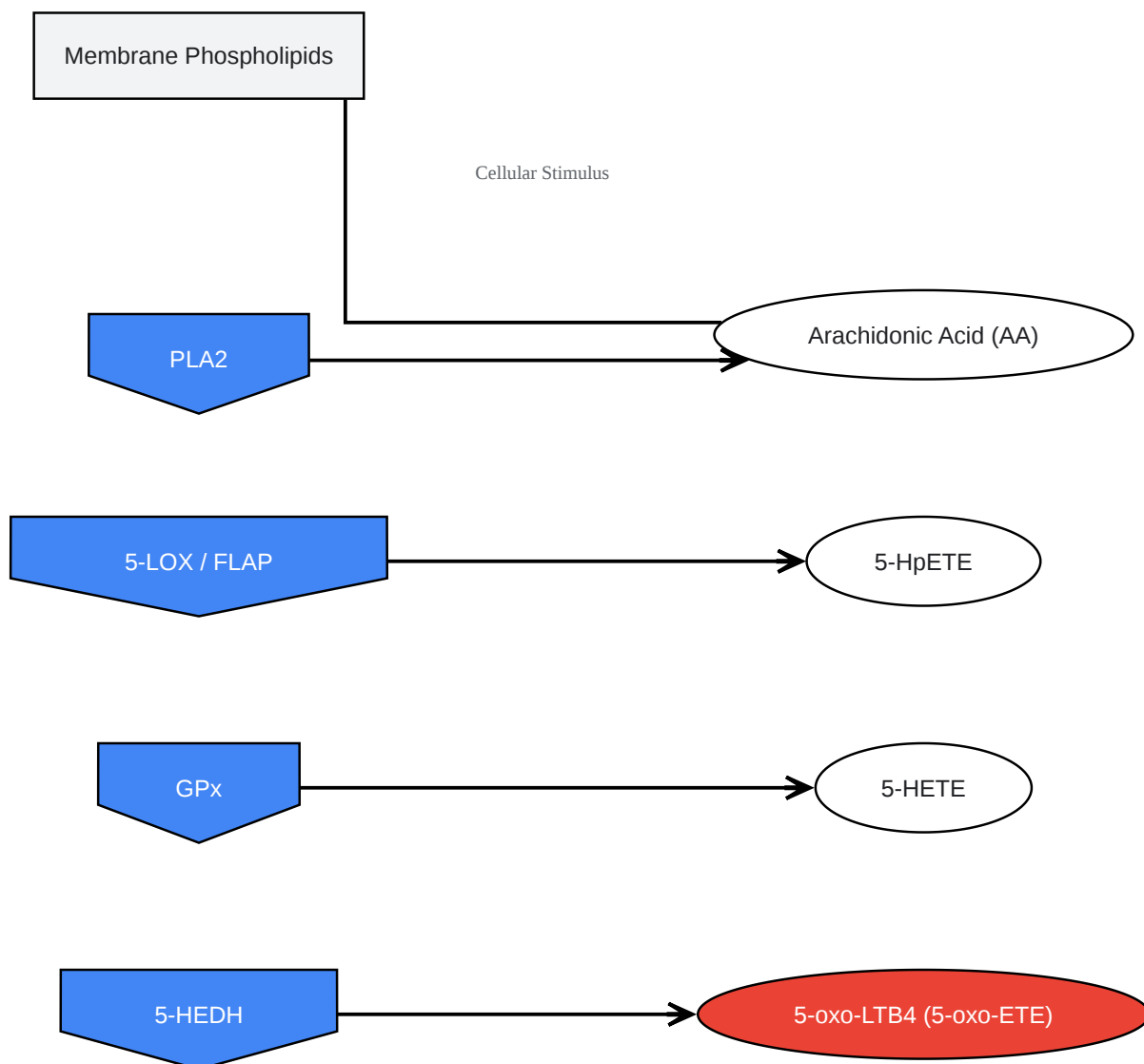
Introduction

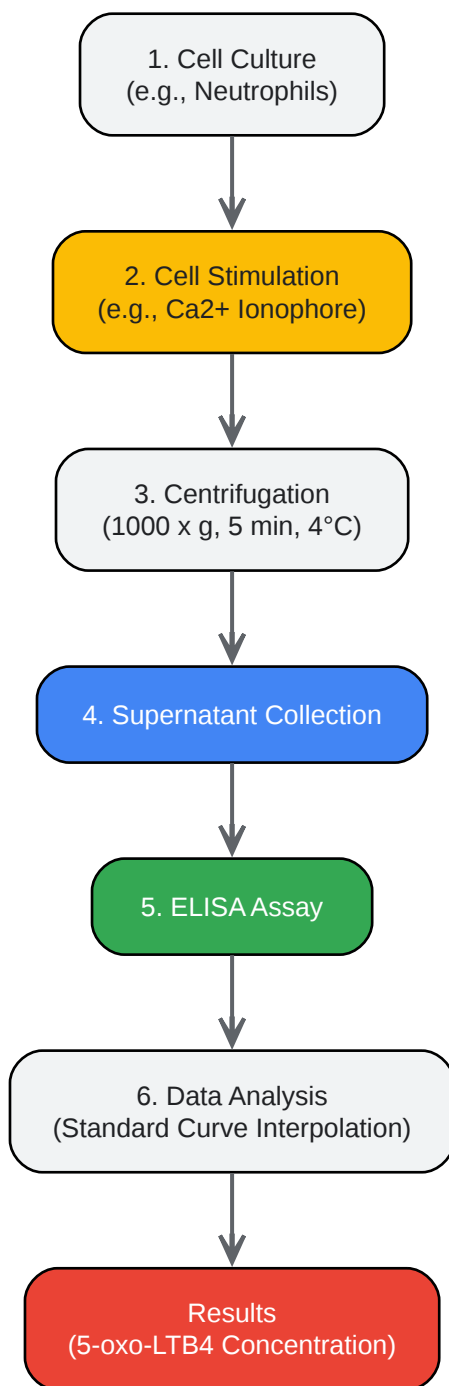
5-oxo-eicosatetraenoic acid (5-oxo-ETE), often referred to as 5-oxo-LTB4, is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] It is a powerful chemoattractant for various immune cells, particularly neutrophils and eosinophils, and plays a significant role in the inflammatory response.[3][4] The production of 5-oxo-LTB4 is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane.[2] Cells capable of producing 5-oxo-LTB4 include key inflammatory cells like neutrophils, monocytes, macrophages, and dendritic cells.[3] Measuring the concentration of 5-oxo-LTB4 in cell culture supernatants is crucial for studying inflammatory processes, screening anti-inflammatory drugs, and understanding the mechanisms of various inflammatory diseases. This document provides detailed protocols for cell stimulation and subsequent quantification of 5-oxo-LTB4 using Enzyme-Linked Immunosorbent Assay (ELISA) and an overview of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.

Signaling Pathway for 5-oxo-LTB4 Biosynthesis

The synthesis of 5-oxo-LTB4 begins with the enzymatic modification of arachidonic acid. Following cellular stimulation, phospholipase A2 (PLA2) liberates arachidonic acid from the phospholipid bilayer of the cell membrane.[5] The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[5] This unstable intermediate is then rapidly

reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).[5] Finally, 5-HETE is oxidized by 5-hydroxyecosanoid dehydrogenase to form the stable and biologically active 5-oxo-LTB4.[2]





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References

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